molecular formula C21H26N4OS B2915246 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797321-04-0

2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Cat. No.: B2915246
CAS No.: 1797321-04-0
M. Wt: 382.53
InChI Key: FDSLOMNHTXSAFN-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a synthetic compound with applications across various scientific fields. It consists of a phenyl ring substituted with an isopropylthio group, linked to a pyrazolo[1,5-a]pyrimidine moiety via a propyl chain and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide generally involves:

  • Formation of the 4-(isopropylthio)phenyl intermediate.

  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine.

  • Coupling of these intermediates via a propyl chain.

  • Formation of the final acetamide.

Reaction conditions typically include anhydrous solvents, inert atmosphere, and controlled temperatures.

Industrial Production Methods

Industrial production may involve continuous flow chemistry for better yield and efficiency. Parameters like reagent concentration, temperature, and residence time are optimized to scale up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can oxidize the sulfur moiety to sulfoxides and sulfones.

  • Reduction: Possible reduction of the phenyl ring or the acetamide group.

  • Substitution: Nucleophilic or electrophilic substitutions on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, mCPBA.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles or electrophiles under mild conditions.

Major Products

  • Oxidized forms of the sulfur group.

  • Reduced phenyl or acetamide derivatives.

  • Substituted phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide has notable applications in several fields:

  • Chemistry: Utilized as an intermediate in the synthesis of complex organic compounds.

  • Biology: Investigated for its potential as a molecular probe in biochemical assays.

  • Medicine: Explored for its pharmacological properties, particularly in drug discovery.

  • Industry: Used as a precursor in the synthesis of specialized materials and compounds.

Mechanism of Action

The compound may act through multiple pathways depending on its application:

  • Molecular Targets: Enzymes, receptors, or ion channels.

  • Pathways Involved: Interference in biochemical pathways, modulation of receptor activity, inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

  • 2-(4-(ethylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide has a unique isopropylthio group that confers distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivities.

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Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c1-15(2)27-19-8-6-17(7-9-19)12-21(26)22-10-4-5-18-13-23-20-11-16(3)24-25(20)14-18/h6-9,11,13-15H,4-5,10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLOMNHTXSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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